[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol
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Overview
Description
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is a pentacyclic triterpenoid compound that is commonly found in various plant species, including those from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol can be synthesized through the reduction of friedelin (friedelan-3-one) using sodium metal, which produces friedelan-3α-ol as the major product . Alternatively, the reduction can be carried out using lithium aluminum hydride or sodium borohydride, which yields friedelan-3β-ol with a high degree of stereospecificity .
Industrial Production Methods
Industrial production of friedelan-28-ol often involves the extraction of friedelin from plant sources using organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Advanced extraction methods like ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are also employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin (friedelan-3-one).
Reduction: As mentioned earlier, friedelin can be reduced to form friedelan-28-ol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal, lithium aluminum hydride, and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
Oxidation: Friedelin (friedelan-3-one)
Reduction: Friedelan-3α-ol and friedelan-3β-ol
Substitution: Depending on the nucleophile, various substituted derivatives of friedelan-28-ol can be formed.
Scientific Research Applications
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.
Mechanism of Action
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol exerts its effects through various molecular targets and pathways. One of the key pathways involved is the AMPK-mTOR signaling pathway, which plays a crucial role in autophagy . This pathway enhances the pharmacological action of friedelan-28-ol, particularly in models of ulcerative colitis . Additionally, friedelan-28-ol has been shown to modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is part of the friedelane-type triterpenoids, which include compounds such as friedelin (friedelan-3-one) and friedelinol (friedelan-3β-ol) . Compared to these similar compounds, friedelan-28-ol is unique due to its specific hydroxyl group at the 28th position, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Friedelin (friedelan-3-one)
- Friedelinol (friedelan-3β-ol)
- Other friedelane triterpenoids
This compound stands out among these compounds due to its unique structural features and diverse biological activities .
Properties
CAS No. |
14703-56-1 |
---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol |
InChI |
InChI=1S/C30H52O/c1-21-9-8-10-22-26(21,4)12-11-23-27(22,5)14-15-29(7)24-19-25(2,3)13-17-30(24,20-31)18-16-28(23,29)6/h21-24,31H,8-20H2,1-7H3/t21-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
BHLXLLILEZGSON-UTFSNWJCSA-N |
SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C |
Canonical SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Origin of Product |
United States |
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